Calcium metaphosphate

Descripción general

Descripción

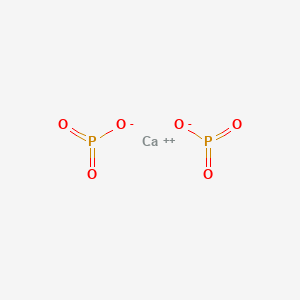

Calcium metaphosphate is an inorganic compound with the chemical formula Ca(PO3)2. It is a type of metaphosphate, which are salts or esters of metaphosphoric acid. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium metaphosphate can be synthesized through several methods. One common method involves the reaction of calcium carbonate (CaCO3) with metaphosphoric acid (HPO3) at high temperatures. The reaction proceeds as follows: [ \text{CaCO}_3 + 2 \text{HPO}_3 \rightarrow \text{Ca(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of calcium phosphate and phosphoric acid. The mixture is heated to a temperature of around 800-1000°C, resulting in the formation of this compound. The process can be represented by the following reaction: [ \text{Ca}_3(\text{PO}_4)_2 + 4 \text{H}_3\text{PO}_4 \rightarrow 3 \text{Ca(PO}_3)_2 + 6 \text{H}_2\text{O} ]

Análisis De Reacciones Químicas

Types of Reactions: Calcium metaphosphate undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It is relatively stable and does not easily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

-

Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium phosphate and phosphoric acid. [ \text{Ca(PO}_3)_2 + \text{H}_2\text{O} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 2 \text{H}_3\text{PO}_4 ]

-

Condensation: this compound can undergo condensation reactions to form longer chains or cyclic metaphosphates.

Major Products: The major products formed from the hydrolysis of this compound are calcium phosphate and phosphoric acid. In condensation reactions, the products can include various polyphosphates and cyclic metaphosphates.

Aplicaciones Científicas De Investigación

Calcium metaphosphate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other phosphate compounds and as a reagent in various chemical reactions.

Medicine: It is explored for its use in drug delivery systems and as a component in dental materials.

Mecanismo De Acción

The mechanism of action of calcium metaphosphate in biological systems involves its interaction with calcium and phosphate ions. It can release these ions in a controlled manner, which is crucial for processes such as bone mineralization and tissue regeneration. The release of calcium and phosphate ions can activate various cellular pathways, promoting the growth and differentiation of osteoblasts and other cells involved in bone formation .

Comparación Con Compuestos Similares

Calcium metaphosphate can be compared with other calcium phosphate compounds, such as hydroxyapatite (Ca5(PO4)3(OH)), tricalcium phosphate (Ca3(PO4)2), and calcium pyrophosphate (Ca2P2O7):

Propiedades

Número CAS |

13477-39-9 |

|---|---|

Fórmula molecular |

CaHO3P |

Peso molecular |

120.06 g/mol |

InChI |

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3) |

Clave InChI |

XDFNJBWMYYENEF-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] |

SMILES canónico |

O[P+](=O)[O-].[Ca] |

Key on ui other cas no. |

53801-86-8 123093-85-6 13477-39-9 |

Descripción física |

Odourless, colourless crystals or white powde |

Solubilidad |

Usually sparingly soluble in water. Soluble in acid medium |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.